4-tert-Butylphenylacetic acid chemical properties
4-tert-Butylphenylacetic acid chemical properties
An In-depth Technical Guide to 4-tert-Butylphenylacetic Acid
Abstract
This document provides a comprehensive technical overview of 4-tert-Butylphenylacetic acid, a significant chemical intermediate. It details the compound's core chemical and physical properties, spectroscopic data, and established synthesis protocols. The guide is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering structured data, detailed experimental procedures, and visual representations of key processes and molecular interactions.
Chemical and Physical Properties
4-tert-Butylphenylacetic acid, also known by its IUPAC name 2-(4-tert-butylphenyl)acetic acid, is a carboxylic acid derivative of tert-butylbenzene.[1] It presents as a white crystalline powder at room temperature.[2][3] Its chemical structure consists of a phenylacetic acid core substituted with a tert-butyl group at the para position of the benzene ring.
Table 1: General and Physical Properties of 4-tert-Butylphenylacetic Acid
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | 2-(4-tert-butylphenyl)acetic acid | [1] |
| Synonyms | (p-tert-Butylphenyl)acetic acid, 4-(1,1-Dimethylethyl)benzeneacetic acid | [1] |
| CAS Number | 32857-63-9 | [2] |
| Molecular Formula | C₁₂H₁₆O₂ | [2] |
| Molecular Weight | 192.25 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2][3] |
| Melting Point | 81°C (or 79.0-83.0 °C) | [2][3] |
| XLogP3 | 3.2 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 |[1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of 4-tert-Butylphenylacetic acid. The following data has been reported for Nuclear Magnetic Resonance (NMR) spectroscopy in a chloroform-d (CDCl₃) solvent.[4]
Table 2: NMR Spectroscopic Data for 4-tert-Butylphenylacetic Acid
| Nucleus | Chemical Shift (δ, ppm) | Description |
|---|---|---|
| ¹H NMR | 1.32 | (s, 9H), tert-butyl protons |
| 3.60 | (s, 2H), methylene protons (-CH₂-) | |
| 7.22 | (d, J = 8.2 Hz, 2H), aromatic protons | |
| 7.35 | (d, J = 8.2 Hz, 2H), aromatic protons | |
| 8.48 | (s, 1H), carboxylic acid proton (-COOH) | |
| ¹³C NMR | 31.49 | (3C), tert-butyl methyl carbons |
| 34.62 | tert-butyl quaternary carbon | |
| 40.84 | methylene carbon (-CH₂-) | |
| 125.70 | (2C), aromatic carbons | |
| 129.16 | (2C), aromatic carbons | |
| 130.57 | aromatic carbon | |
| 150.29 | aromatic carbon | |
| 177.92 | carboxylic acid carbon (-COOH) |
Data sourced from ChemicalBook.[4]
Synthesis and Experimental Protocols
Several synthetic routes to 4-tert-Butylphenylacetic acid have been established. The following protocols provide detailed methodologies for its preparation.
Protocol 1: Hydrolysis of Methyl 4-tert-butylphenylacetate
This method involves the saponification of the corresponding methyl ester.[4]
Methodology:
-
Dissolve methyl 4-tert-butylphenylacetate (4.13 g, 20 mmol) in methanol (160 mL).[4]
-
Add water (40 mL) and sodium hydroxide (1.2 g, 30 mmol) to the solution.[4]
-
Stir the reaction mixture at room temperature overnight.[4]
-
Remove the volatile solvent by distillation under reduced pressure.[4]
-
Dilute the residue with water and acidify with a 1 N sulfuric acid solution to a pH of 4.[4]
-
Filter the precipitated solid, wash it with water, and dry to yield 4-tert-Butylphenylacetic acid as a white solid.[4]
Caption: Workflow for the synthesis of 4-tert-Butylphenylacetic acid via ester hydrolysis.
Protocol 2: Synthesis from p-tert-Butylacetophenone
A patented method describes the synthesis from p-tert-butylacetophenone using a multi-step process involving a thioamide intermediate.[5]
Methodology:
-
Combine p-tert-butylacetophenone (200g), morpholine (216g), and sulfur (92g) in a three-necked flask equipped with a stirrer and reflux condenser.[5]
-
Heat the mixture while stirring, raising the temperature from 110°C to 210°C, and maintain the reaction for 12 hours.[5]
-
Cool the mixture to 80°C and pour the reaction solution into anhydrous ethanol to precipitate a yellow solid (sulfo-tertiary butyl morpholine acid amide).[5]
-
Place the yellow solid (100g) in a mixture of glacial acetic acid (150ml) and 98% sulfuric acid (25ml) to perform an acidification reaction at 114-118°C for 3 hours.[5]
-
Pour the acidified reaction solution into cold water and cool for 10 hours to obtain the crude product.[5]
-
Recrystallize the crude product from a 50% aqueous ethanol solution to obtain pure, transparent crystals of 4-tert-Butylphenylacetic acid.[5]
Caption: Multi-step synthesis of 4-tert-Butylphenylacetic acid from p-tert-butylacetophenone.
Crystal Structure and Molecular Geometry
X-ray diffraction studies have revealed detailed information about the solid-state structure of 4-tert-Butylphenylacetic acid.[6] The compound crystallizes in a monoclinic system. A notable feature is that the plane of the carboxylic acid group is nearly perpendicular to the benzene ring, with a dihedral angle of 80.9°.[6]
In the crystal lattice, adjacent molecules are linked by O—H···O hydrogen bonds between their carboxylic acid groups. This interaction results in the formation of a centrosymmetric supramolecular dimer.[6] This dimeric structure is a common feature for many carboxylic acids.
Caption: Formation of a centrosymmetric dimer via intermolecular hydrogen bonding.
Safety and Handling
4-tert-Butylphenylacetic acid is classified as a substance that causes skin and eye irritation.[7] Standard laboratory safety protocols should be followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[7]
-
Handling: Wash hands and any exposed skin thoroughly after handling. Avoid breathing in dust, fumes, or vapors. Use only in a well-ventilated area.[8]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store away from heat, sparks, and open flames.[8]
-
Incompatible Materials: Strong oxidizing agents.[8]
-
Disposal: Dispose of contents and container to an approved waste disposal plant, following local, regional, and national regulations.[8] The compound is noted as being very toxic to aquatic life with long-lasting effects.[8]
References
- 1. Benzeneacetic acid, 4-(1,1-dimethylethyl)- | C12H16O2 | CID 118343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-tert-Butylphenylacetic Acid 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. 4-tert-ブチルフェニル酢酸 | 4-tert-Butylphenylacetic Acid | 32857-63-9 | 東京化成工業株式会社 [tcichemicals.com]
- 4. 4-TERT-BUTYLPHENYLACETIC ACID | 32857-63-9 [chemicalbook.com]
- 5. CN1927809A - Preparation method of t-butylphenyl acetic acid - Google Patents [patents.google.com]
- 6. (4-tert-Butylphenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
